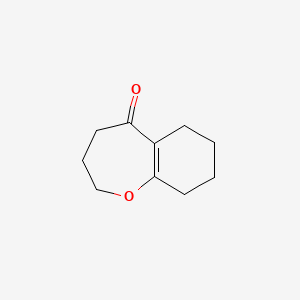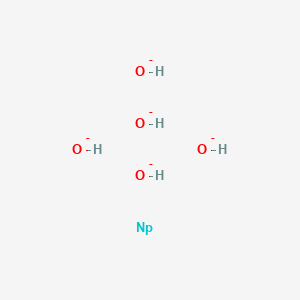
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is a complex organic compound that features both pyridine and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of pyridine-4-carboxylic acid with thiophene-2-ylacetic acid under acidic conditions. This is followed by the hydrolysis of the ester to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine and thiophene compounds.
科学研究应用
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which 2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and thiophene rings. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
- 2-(Pyridine-4-carbonyloxy)-2-furan-2-ylacetic acid;hydrochloride
- 2-(Pyridine-4-carbonyloxy)-2-thiophen-3-ylacetic acid;hydrochloride
Uniqueness
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
55435-31-9 |
|---|---|
分子式 |
C12H10ClNO4S |
分子量 |
299.73 g/mol |
IUPAC 名称 |
2-(pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO4S.ClH/c14-11(15)10(9-2-1-7-18-9)17-12(16)8-3-5-13-6-4-8;/h1-7,10H,(H,14,15);1H |
InChI 键 |
AQQJSRNMQSRCBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(C(=O)O)OC(=O)C2=CC=NC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



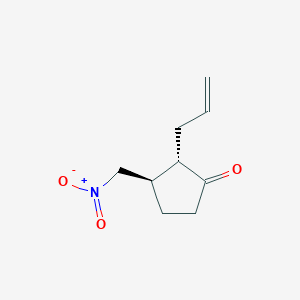
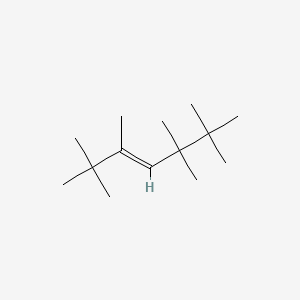

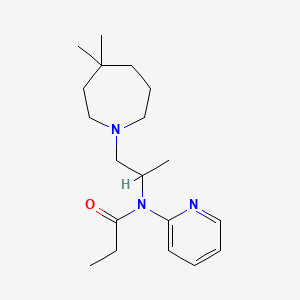
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)

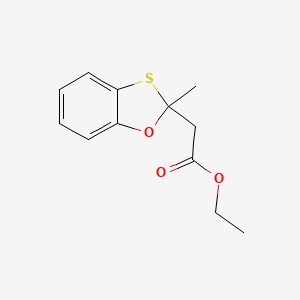
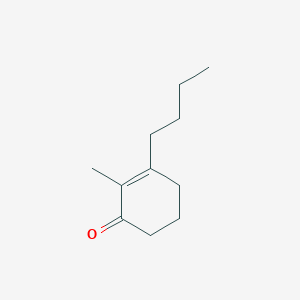

![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
